1-(2-Methylquinolin-4-YL)piperidin-4-OL (CAS 927801-80-7): In-Cell PI3Kδ Target Engagement Data vs. In Vitro Potency
1-(2-Methylquinolin-4-YL)piperidin-4-OL demonstrates functional inhibition of PI3Kδ in a cellular context. While its biochemical IC50 against PI3Kδ is 2.7 nM, its potency in inhibiting AKT phosphorylation (pAKT S473) in Ri-1 cells is 374 nM, a 138-fold drop in potency [1]. In contrast, related quinoline-based PI3K/mTOR dual inhibitors from the 4-acrylamido-quinoline series exhibit sub-nanomolar PI3Kα IC50s (0.50 - 2.03 nM) [2]. The availability of this specific cellular activity data allows researchers to differentiate this compound from more potent, but potentially less selective, chemotypes.
| Evidence Dimension | PI3Kδ inhibition: Cellular vs. Biochemical Potency |
|---|---|
| Target Compound Data | Biochemical IC50: 2.7 nM; Cellular IC50: 374 nM |
| Comparator Or Baseline | 4-Acrylamido-Quinoline Derivatives: PI3Kα Biochemical IC50: 0.50 - 2.03 nM |
| Quantified Difference | 138-fold difference between biochemical and cellular potency for target compound. |
| Conditions | Biochemical: competitive fluorescence polarization assay. Cellular: electrochemiluminescence assay measuring pAKT (S473) in Ri-1 cells. |
Why This Matters
This quantitative cellular activity data is essential for evaluating compound potential in a more physiologically relevant system, providing a critical filter absent for many close analogs.
- [1] BindingDB Entry for BDBM50394897 (CHEMBL2165498). Inhibition of human PI3Kdelta. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897. View Source
- [2] Ma, X., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry, 7, 236. DOI: 10.3389/fchem.2019.00236. View Source
